N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
描述
属性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-15-4-2-3-11-27(15)34(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(33-23)17-7-10-19-20(14-17)32-13-12-31-19/h5-10,14-15H,2-4,11-13H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMKSEWVKDABIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3,4-oxadiazole moiety and a dihydrobenzo[b][1,4]dioxin unit. The molecular formula is , with a molecular weight of 416.51 g/mol. This structure is crucial for its biological activity as it facilitates interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities, particularly in anticancer and antimicrobial domains. The following sections summarize key findings related to the biological activity of the compound.
Anticancer Activity
- Mechanism of Action : The 1,3,4-oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation such as:
- In Vitro Studies : Various studies have reported that derivatives similar to this compound demonstrate significant cytotoxic effects against different cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | HDAC inhibition |
| Compound B | HeLa | 15 | Topoisomerase II inhibition |
| N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)... | Various | <10 | Telomerase inhibition |
Antimicrobial Activity
Research also highlights the antimicrobial properties of oxadiazole derivatives. These compounds have been tested against various bacterial strains:
- Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Case Studies
Several studies have investigated the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Breast Cancer : A derivative similar to the compound was evaluated in a preclinical model where it demonstrated potent antitumor activity by inducing apoptosis in cancer cells through the activation of caspases .
- Antimicrobial Efficacy Study : In vitro testing revealed that specific oxadiazole derivatives significantly reduced bacterial growth rates in culture conditions simulating human infections .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues from the 1,3,4-Oxadiazole Series
Several analogues share the 1,3,4-oxadiazole and dihydrobenzo[b][1,4]dioxin framework but differ in benzamide substituents (Table 1). Key differences include:
Table 1: Structural and Physicochemical Comparison
Sulfonamide-Containing Analogues
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 898351-37-6)
- Structural features : Retains the oxadiazole and sulfonamide-benzamide core but replaces the dihydrobenzo[b][1,4]dioxin with a methylsulfonylphenyl group.
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (ZINC2720460)
QSAR and Functional Implications
- Electronic effects : The sulfonamide group in the target compound contributes to strong hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., adenylyl cyclases) .
- Dissimilarity considerations : Compounds with divergent substituents (e.g., bromo in Compound 21 ) may exhibit reduced bioactivity due to steric clashes or altered electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
